molecular formula C11H15Cl2NO B3228540 (R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride CAS No. 1264035-27-9

(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride

Cat. No. B3228540
CAS RN: 1264035-27-9
M. Wt: 248.15 g/mol
InChI Key: JFYDFLMCKJLJKR-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride, also known as (R)-CBP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(R)-CBP has shown potential as a research tool in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a ligand for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. (R)-CBP has also been shown to modulate the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons.

Mechanism of Action

The exact mechanism of action of (R)-CBP is not fully understood. However, studies have suggested that it may interact with multiple targets in the nervous system, including sigma-1 receptors and voltage-gated sodium channels. (R)-CBP has also been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
(R)-CBP has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to have analgesic and anti-inflammatory properties, as well as neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. (R)-CBP has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

(R)-CBP has several advantages for use in lab experiments. It is a highly selective ligand for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. (R)-CBP is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of (R)-CBP is that it has low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on (R)-CBP. One area of interest is the development of (R)-CBP analogs with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of (R)-CBP in various diseases, such as neuropathic pain and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of (R)-CBP and its interactions with various targets in the nervous system.

properties

IUPAC Name

(3R)-3-[(3-chlorophenyl)methoxy]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11;/h1-3,6,11,13H,4-5,7-8H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYDFLMCKJLJKR-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OCC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride
Reactant of Route 6
(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.